ERK Inhibitor II, Negative Control

Descripción general

Descripción

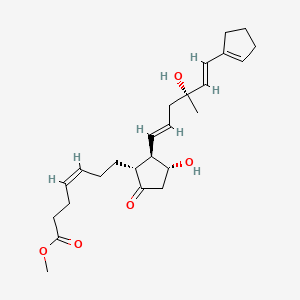

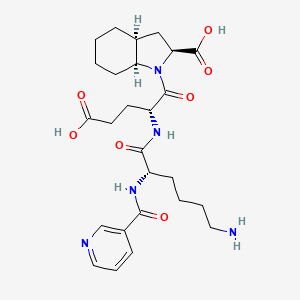

ERK Inhibitor II, Negative Control, also known as FR180209, is a small molecule inhibitor primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of ERK and is referenced under CAS 1177970-73-8 . It is also known by other synonyms such as Chk2 Inhibitor IV, Irfin1, Insulin Receptor Family Inhibitor, and Aurora Kinase Inhibitor XII . It is an effective inhibitor of extracellular signal-regulated kinase (ERK) and inhibits the activation of the insulin receptor, which can be used in the study of diabetes .

Molecular Structure Analysis

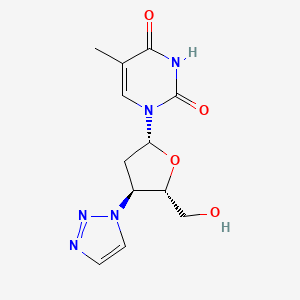

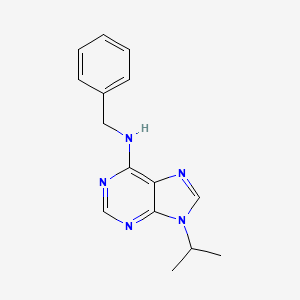

The empirical formula of ERK Inhibitor II, Negative Control is C18H12N6O . Its molecular weight is 328.33 . The InChI key for this compound is QMBDONCHHMIWFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

ERK Inhibitor II, Negative Control is a solid substance . It is green in color and is soluble in DMSO at 10 mg/mL . It is recommended to be stored at a temperature of 2-8°C . It is also recommended to protect it from light and freeze it for storage .Aplicaciones Científicas De Investigación

1. Cancer Treatment and Resistance Mechanisms

ERK Inhibitors are vital in cancer research, particularly in addressing resistance mechanisms against existing cancer treatments. For example, the study by (Morris et al., 2013) discusses SCH772984, an ERK1/2 inhibitor that shows effectiveness against tumors resistant to BRAF or MEK inhibitors, highlighting the role of ERK inhibitors in overcoming resistance mechanisms in cancer therapy.

2. Investigating Cellular Processes

ERK inhibitors are used to study various cellular processes. (Kinoshita et al., 2016) describe the use of a peptide-type ERK2 inhibitor to investigate its effects on type 2 diabetes models. This demonstrates the utility of ERK inhibitors in exploring the role of ERK pathways in diseases beyond cancer.

3. Understanding Cardiac Diseases

The study by (Li et al., 2016) explores the application of Selumetinib, a MEK inhibitor, in preventing cardiac hypertrophy. This shows how ERK pathway inhibitors can be valuable tools in cardiovascular research, especially in conditions where ERK activation is a key factor.

4. Drug Discovery and Development

ERK inhibitors are crucial in the drug discovery process. (Wei et al., 2019) discuss the discovery of MS432, a degrader of MEK1/2, which offers a new approach to cancer treatment. This study exemplifies the use of ERK inhibitors in developing novel therapeutic strategies.

5. Treatment of Solid Tumors

ERK inhibitors have shown promise in treating solid tumors. The study by (Sullivan et al., 2017) discusses Ulixertinib, an ERK1/2 inhibitor, in the context of a phase I trial for treating advanced solid tumors. This highlights the potential of ERK inhibitors in a clinical setting for treating various solid malignancies.

6. Overcoming Drug Resistance

ERK inhibitors are also being researched as a means to overcome drug resistance in cancer treatments. (Roskoski, 2019) describes the development of ERK1/2 inhibitors that are effective against cell lines resistant to BRAF and MEK1/2 inhibitor therapy, showcasing their importance in addressing the challenge of drug resistance in cancer.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While ERK inhibitors are considered important targets for the treatment of various cancers, the occurrence of severe side effects in clinical trials restricts their development . The development of novel photocaged ERK inhibitors, which can be selectively activated by UV irradiation to release a highly potent ERK inhibitor in multiple cancer cell lines, provides a new strategy for precise cancer therapy .

Propiedades

IUPAC Name |

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydropyrazolo[3,4-c]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-10H,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBDONCHHMIWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587897 | |

| Record name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ERK Inhibitor II, Negative Control | |

CAS RN |

1177970-73-8 | |

| Record name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B3061514.png)